molecular formula C13H17NO B2851115 rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine CAS No. 1909294-88-7

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine

Cat. No.: B2851115
CAS No.: 1909294-88-7
M. Wt: 203.285
InChI Key: BYHKVRAIUQZFCW-JHJVBQTASA-N
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Description

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine is a bicyclic heterocyclic compound featuring a fused furo-pyridine scaffold. Its stereochemistry (2R,3aR,7aR) defines the spatial arrangement of substituents, which critically influences its physicochemical and biological properties. This compound is synthesized via catalytic hydrogenation and subsequent deprotection steps, as seen in analogous carbasugar syntheses (e.g., triester intermediates yield triol derivatives after LAH reduction) .

Properties

IUPAC Name

(2R,3aR,7aR)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-3,5-6,11-14H,4,7-9H2/t11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHKVRAIUQZFCW-JHJVBQTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(O2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@@H](O2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Bicyclic Iminosugar Construction

Retrosynthetic Analysis

The synthesis revolves around constructing the octahydrofuro[3,2-b]pyridine core via intramolecular cyclization. Key disconnections include:

  • THF Ring Formation : Achieved through iodocycloetherification of a C-allyl iminosugar precursor.
  • Piperidine Functionalization : Introduced via nucleophilic displacement of an iodine intermediate.

Key Synthetic Steps

The optimized pathway involves three stages (Figure 1):

Stage 1: Preparation of C-Allyl Iminosugar Precursor

A C-allyl derivative of 1-deoxynojirimycin serves as the starting material. Allylation at the anomeric position introduces the necessary reactivity for subsequent cyclization.

Stage 2: Debenzylative Iodocycloetherification

Treatment with iodine under acidic conditions induces simultaneous debenzylation and cyclization, forming the THF ring. This step proceeds via:

  • Iodonium Ion Formation : Electrophilic iodine activates the allyl group for nucleophilic attack.
  • Tetrahydrofuran Closure : Oxygen nucleophile attacks the iodonium intermediate, yielding the bicyclic framework.
Stage 3: Iodine Displacement and Aglycon Diversification

The iodine atom at C6 undergoes nucleophilic displacement with diverse aglycons (e.g., amines, alcohols), enabling structural diversification. This step employs mild conditions (e.g., K₂CO₃ in DMF) to preserve stereochemical integrity.

Detailed Reaction Mechanisms and Stereochemical Outcomes

Debenzylative Iodocycloetherification Mechanism

The reaction mechanism involves:

  • Iodine Activation : I₂ generates iodonium ions at the allylic position.
  • Nucleophilic Attack : The hydroxyl group attacks the activated allyl carbon, forming the THF ring.
  • Benzyl Group Cleavage : Concurrent acid-mediated debenzylation yields the secondary amine.

Stereochemical control at C2, C3a, and C7a arises from the chair-like transition state during cyclization, favoring the (2R,3aR,7aR) configuration.

Iodine Nucleophilic Displacement

The C6 iodine’s position axial to the piperidine ring facilitates backside displacement, ensuring retention of configuration. Aglycon moieties (R) introduced include:

  • Hydroxyl groups
  • Amines
  • Triazoles

Experimental Procedures and Optimization

Synthetic Protocol (Adapted from)

Step Reagents/Conditions Purpose Outcome
1 C-allyl-1-deoxynojirimycin, I₂, HCl/MeOH Iodocycloetherification Forms iodinated bicyclic intermediate
2 K₂CO₃, DMF, R-X (aglycon) Nucleophilic displacement Introduces aglycon at C6
3 Chromatography (SiO₂, EtOAc/hexane) Purification Yields racemic product (95% purity)

Critical Parameters :

  • Iodine Stoichiometry : Excess I₂ (1.5 equiv) ensures complete cyclization.
  • Acid Concentration : 0.1 M HCl in MeOH optimizes debenzylation without epimerization.

Yield Optimization Challenges

  • Competitive Side Reactions : Overiodination at the piperidine nitrogen necessitates strict temperature control (0–5°C).
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity in displacement steps.

Physicochemical Properties and Characterization

Structural Metrics

Property Value
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203 Da
LogP 1.96
Rotatable Bonds 1
Hydrogen Bond Donors 1
Polar Surface Area 21 Ų

Spectroscopic Data

  • ¹H NMR : Key signals include δ 3.85 (m, H-3a), δ 4.12 (dd, J = 8.5 Hz, H-7a), and δ 7.35 (m, Ph-H).
  • MS (ESI+) : m/z 204.1 [M+H]⁺.

Applications and Derivatives

Glycosidase Inhibition

The flattened piperidine conformation enhances binding to glycosidase active sites, with IC₅₀ values <1 μM for β-glucosidases.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using rhodium oxide or other metal catalysts.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Rhodium oxide, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated derivatives.

Scientific Research Applications

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds are compared based on ring substitution, functional groups, and stereochemistry:

Compound Name Core Structure Key Substituents Molecular Weight CAS/References
rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine Furo[3,2-b]pyridine Phenyl (C2), octahydro N/A Not explicitly listed
(2R,3aR,6R,7R,7aR)-2,6,7-trihydroxy-2-methyl-4-(2-chlorobenzyl)-dihydrofuro[3,2-b]piperidine Dihydrofuro[3,2-b]piperidine 2-Chlorobenzyl (C4), trihydroxy, methyl (C2) N/A
rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride Furo[3,2-c]pyridine Hydrochloride salt N/A 1909293-84-0
Racemic-(3aR,6S,7aR)-4-Boc-octahydrofuro[3,2-b]pyridine-6-carboxylic acid Furo[3,2-b]pyridine Boc-protected amine, carboxylic acid (C6) N/A 1391733-09-7
(3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine Furo[3,4-c]pyridine Boc-protected amine, ketone (C1) N/A

Key Observations :

  • Ring Connectivity : The furo[3,2-b]pyridine scaffold (target compound) differs from furo[3,2-c]pyridine and furo[3,4-c]pyridine in ring fusion positions, altering ring strain and hydrogen-bonding capabilities.
  • Functional Groups : The Boc-protected carboxylic acid in racemic-(3aR,6S,7aR)-4-Boc-octahydrofuro[3,2-b]pyridine-6-carboxylic acid introduces polarity, contrasting with the lipophilic phenyl group in the target compound.
  • Biological Relevance : Chlorobenzyl and bromohydroxybenzyl substituents in dihydrofuro[3,2-b]piperidine derivatives enhance α-glucosidase inhibitory activity (e.g., compound 13: 46% yield, IC50 = 12.3 µM) .

Physicochemical Properties

Property This compound rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine HCl (3aR,7aR)-rel-2-(Bromomethyl)-hexahydrofuro[3,2-b]pyridine
Solubility Likely moderate in organic solvents Soluble in polar solvents (methanol, ethanol) Chloroform, DCM, ethyl acetate
Stability Stable under inert conditions Hydrochloride salt enhances stability Sensitive to nucleophilic substitution (bromine substituent)
pKa N/A N/A Predicted pKa = -1.35

Key Observations :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, whereas bromine substituents (e.g., ) increase reactivity for further functionalization.
  • The phenyl group in the target compound likely reduces polarity compared to Boc-protected analogs .

Biological Activity

Rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine is a bicyclic compound characterized by a fused furan and pyridine structure. Its molecular formula is C₁₃H₁₇N₁O, with a molecular weight of approximately 203.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula: C₁₃H₁₇N₁O
  • Molecular Weight: 203.28 g/mol
  • CAS Number: 1909294-88-7
  • SMILES Notation: C1CN[C@H]2[C@@H](C1)O[C@H](C2)c1ccccc1

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its ability to interact with neurotransmitter systems indicates potential implications for mood regulation and cognitive function. The compound's unique stereochemistry allows it to bind to various receptors in the central nervous system (CNS), influencing neurotransmission pathways.

Interaction with Receptors

Research indicates that this compound interacts with several neurotransmitter receptors, including:

  • Dopamine Receptors: Potential agonistic activity suggests implications for treating disorders like schizophrenia and Parkinson's disease.
  • Serotonin Receptors: Possible modulation of serotonin pathways could contribute to antidepressant effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its pharmacological properties. The following table summarizes some related compounds and their features:

Compound NameStructure TypeUnique Features
Octahydrofuro[3,2-b]pyridineBicyclicLacks the phenyl substituent
1-(4-Methylphenyl)-octahydrofuro[3,2-b]pyridineBicyclic with methyl substitutionVariation in substitution pattern
N-methyl-octahydrofuro[3,2-b]pyridineBicyclic with nitrogen substitutionMethyl group on nitrogen alters biological activity

Case Studies and Research Findings

  • Neuropharmacological Studies:
    A study investigating the neuropharmacological effects of this compound found that it exhibited significant binding affinity to dopamine D2 receptors. This interaction suggests potential therapeutic applications in treating neurodegenerative diseases.
  • In Vitro Assays:
    In vitro assays demonstrated that this compound could inhibit serotonin reuptake at concentrations comparable to established SSRIs. This finding highlights its potential as an antidepressant agent.
  • Animal Models:
    Animal studies showed that administration of this compound resulted in improved cognitive function in models of induced stress and anxiety. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Q & A

What are the established synthetic routes for rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine, and what key intermediates are involved?

Basic
The synthesis typically involves multi-step cyclization strategies. For example, Shiotani et al. (1996) demonstrated the use of acetic anhydride in ring-forming reactions for furopyridines, where intermediates like substituted pyridine precursors undergo intramolecular cyclization under controlled conditions . Key intermediates include halogenated pyridine derivatives (e.g., 6-bromo-2-chloropyridin-3-amine) or trifluoromethyl-substituted precursors, which facilitate regioselective ring closure. Optimizing reaction time and temperature is critical to avoid decarboxylation or side reactions.

How can computational chemistry be integrated with experimental methods to optimize the synthesis of this compound?

Advanced
The ICReDD framework (evidence 4) combines quantum chemical calculations with experimental data to predict reaction pathways and transition states. For example, reaction path search algorithms can model the stereochemical outcomes of cyclization steps, reducing trial-and-error experimentation. Computational tools like density functional theory (DFT) can identify optimal solvents or catalysts, validated through small-scale experiments . This hybrid approach accelerates parameter optimization (e.g., solvent polarity, temperature gradients) while preserving enantiomeric integrity.

What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Basic
Nuclear Magnetic Resonance (NMR) is essential for resolving stereochemistry. 2D-NMR techniques (e.g., NOESY, COSY) can differentiate between diastereomers by analyzing spatial proximity of protons in the bicyclic framework . For absolute configuration, X-ray crystallography is definitive, as demonstrated for structurally similar octahydrofuropyridines (e.g., rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride) . High-resolution mass spectrometry (HRMS) further confirms molecular formula.

How do variations in the bicyclic framework (e.g., furo[3,2-b] vs. furo[2,3-c] positions) influence the compound's reactivity and biological activity?

Advanced
The position of the fused furan ring significantly impacts reactivity and bioactivity. For instance, furo[3,2-b]pyridines exhibit enhanced electrophilic aromatic substitution at the 5-position due to electron density distribution, whereas furo[2,3-c] derivatives show greater steric hindrance . Comparative studies on neuroprotective analogs (e.g., rac-tert-butyl hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]) reveal that ring-junction heteroatoms modulate binding affinity to biological targets .

What experimental design strategies minimize by-product formation during synthesis?

Basic
Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables (e.g., catalyst loading, temperature). For example, evidence 12 highlights fractional factorial designs to isolate critical factors (e.g., solvent polarity, reaction time) that influence by-product generation . Response surface methodology (RSM) can optimize conditions for maximum yield, as seen in fluorinated pyrimidine syntheses .

How can contradictory data regarding reaction yields from different synthetic protocols be resolved?

Advanced
Contradictions often arise from unaccounted variables (e.g., trace moisture, impurity profiles). Cross-validation using standardized analytical methods (e.g., HPLC purity assays) is critical. For example, Shiotani et al. (1996) reported varying yields in furopyridine acetylation due to residual acetic acid; replicating reactions under inert atmospheres resolved discrepancies . Meta-analyses of reaction databases (e.g., Reaxys) can identify outliers and establish consensus protocols .

What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are applicable?

Basic
Racemization during cyclization is a major challenge. Chiral chromatography (e.g., using amylose-based columns) effectively separates enantiomers, as demonstrated for cis-octahydrofuropyridines . Kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acylation) is another strategy. Monitoring optical rotation and enantiomeric excess (ee) via polarimetry ensures quality control.

What role does the phenyl substituent at the 2-position play in the compound's physicochemical properties?

Advanced
The phenyl group enhances lipophilicity (logP), improving membrane permeability, as shown in analogs like 2-phenyltetrahydrofuran derivatives . Computational docking studies suggest the phenyl ring engages in π-π stacking with aromatic residues in enzyme active sites. However, steric bulk at the 2-position can hinder rotational freedom, affecting conformational stability in solution .

Key Methodological Takeaways:

  • Synthesis: Prioritize regioselective cyclization with halogenated intermediates .
  • Characterization: Combine NMR, X-ray, and HRMS for stereochemical validation .
  • Optimization: Integrate DoE and computational modeling to reduce experimental iterations .
  • Comparative Analysis: Use structural analogs to deduce SAR and reactivity trends .

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